molecular formula C16H11NO6S B2969984 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid CAS No. 1558108-51-2

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid

Numéro de catalogue: B2969984
Numéro CAS: 1558108-51-2
Poids moléculaire: 345.33
Clé InChI: MKNFBJQNWNUHCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid is a quinoline derivative characterized by a fused bicyclic aromatic system with a hydroxyl group at position 4, a ketone at position 2, a phenylsulfonyl substituent at position 3, and a carboxylic acid group at position 5. The phenylsulfonyl moiety introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and intermolecular interactions. The carboxylic acid group enhances polarity, making it a candidate for coordination chemistry or as a synthetic intermediate in pharmaceutical development.

Propriétés

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO6S/c18-13-11-7-6-9(16(20)21)8-12(11)17-15(19)14(13)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNFBJQNWNUHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a unique structure that includes a quinoline core and various substituents contributing to its biological functions. Its molecular formula is C19H15N1O5SC_{19}H_{15}N_{1}O_{5}S with a molecular weight of approximately 373.39 g/mol.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-2-oxoquinoline compounds exhibit promising anticancer properties. The evaluation of these compounds often utilizes the MTT assay on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acidMCF-712.5
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinolineHeLa15.0
Doxorubicin (Control)MCF-70.5

In a study comparing the compound with Doxorubicin, it was found that the quinoline derivative exhibited significant cytotoxicity against MCF-7 cells at an IC50 of 12.5 µM, indicating its potential as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. The minimum inhibitory concentration (MIC) assays reveal its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)Reference
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acidE. coli32
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinolineS. aureus16

The compound showed an MIC of 32 µg/mL against E. coli, demonstrating moderate antibacterial activity.

3. Enzyme Inhibition

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes critical for cancer cell proliferation and microbial growth. Research indicates that these compounds can inhibit various kinases and enzymes involved in cell signaling pathways.

Table 3: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acidProtein Kinase B (AKT)25
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinolineCyclin-dependent Kinase 2 (CDK2)30

The compound demonstrated an IC50 of 25 µM against AKT, suggesting its role as a potential inhibitor in cancer therapy.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including the target compound. The results indicated that structural modifications significantly influenced biological activity, particularly in enhancing anticancer efficacy and antimicrobial properties.

In another investigation, the compound's interaction with cellular targets was analyzed using molecular docking studies, revealing favorable binding affinities that correlate with observed biological activities.

Comparaison Avec Des Composés Similaires

a. Core Structure and Functional Groups

  • The target compound shares a dihydroquinoline backbone with the fluoroquinolone analog from , but differs in substituents: the latter includes a fluorine atom (enhancing membrane permeability) and a methoxyimino group (improving β-lactamase resistance) .
  • Unlike 3-O-feruloylquinic acid, which features a cyclohexane ring and a phenolic ester, the target compound’s aromatic quinoline system and sulfonyl group suggest greater rigidity and electrophilicity .

b. Electronic and Steric Effects

  • The phenylsulfonyl group in the target compound and the phosphate ester analog () introduces steric bulk and electron-withdrawing properties. However, the phosphate ester’s hydrolytic instability contrasts with the likely greater stability of the quinoline backbone .
  • The carboxylic acid group in both the target compound and the fluoroquinolone analog may facilitate salt formation or metal chelation, critical for bioavailability .

Notes on Data Limitations

Pharmacological Data: Direct biological activity data for 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are absent in the provided evidence; inferences are drawn from structural analogs.

Synthetic Routes: Detailed synthetic protocols or yield data for the target compound are unavailable, though parallels to quinolone synthesis (e.g., ) may apply.

Regulatory Status: No CAS number or regulatory information was identified for the target compound, limiting industrial or safety comparisons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.